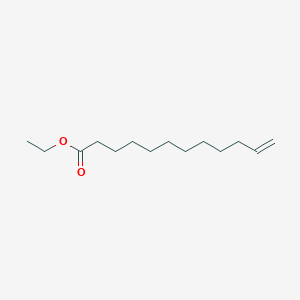

11-Dodecenoic acid, ethyl ester

説明

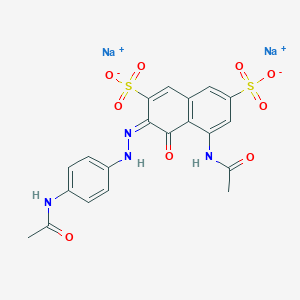

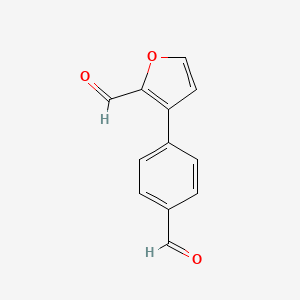

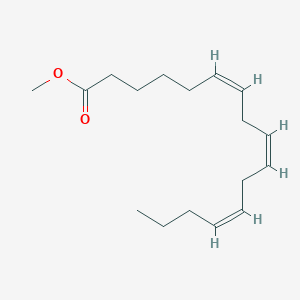

11-Dodecenoic acid, ethyl ester is a useful research compound. Its molecular formula is C14H26O2 and its molecular weight is 226.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality 11-Dodecenoic acid, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Dodecenoic acid, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. Enzyme-Catalyzed Synthesis in Ionic Liquids

11-Dodecenoic acid, ethyl ester has been utilized in the enzyme-catalyzed synthesis of sugar esters in ionic liquids, specifically using lipase Novozym-435. This process involves the transesterification of glucose with 11-dodecenoic ethyl ester to produce 6-O-(11-dodecenoic)-glucose ester. Optimal conditions for this reaction have been identified, including specific temperature, enzyme concentration, and mole ratio conditions (Wei Yuan-an, 2012) (Pingjia Yao et al., 2012).

2. Antitumor and Antifungal Properties

Research has found that derivatives of 11-dodecenoic acid possess antitumor and antifungal activities. Syntheses of related compounds, such as 10-oxo-11-dodecenoic acid and 11-oxo-12-tridecenoic acid, have demonstrated these properties (M. Kinoshita & S. Umezawa, 1961). Additionally, a substance related to 11-dodecenoic acid, 11-hydroxy-9(Z)-undecenoic acid, isolated from wild rice, showed antifungal effects (Yoshikatsu Suzuki et al., 1995).

3. Synthesis of Bioactive Compounds

The acid has been used in the synthesis of bioactive compounds such as (R)-Patulolide A, showcasing its application in creating substances with potential medicinal benefits (A. Sharma et al., 1996) (A. Sharma et al., 1996).

4. Production of Terminal Alkenic Esters

11-Dodecenoic acid, ethyl ester is instrumental in producing terminal alkenic esters through oxidative radical reactions. This process is essential in the synthesis of shorter chain length esters (G. Cardinale et al., 1985).

5. Analysis in Frying Oils

In the field of food science, 11-dodecenoic acid, ethyl ester has been identified in the analysis of aldehydic acids in used and unused frying oils. This analysis is crucial for understanding the chemical changes in oils during cooking processes (A. Kamal-Eldin et al., 1997).

6. Synthesis of Insect Pheromones

This compound has been utilized in synthesizing insect pheromones, specifically in the creation of 3(Z)-dodecen-12-olide, an aggregation pheromone for certain beetle species (A. A. Vasil’ev et al., 2000).

7. Insecticide Resistance Research

Research on insecticide resistance has used 11-dodecenoic acid to study its metabolism in Drosophila microsomes and its effects on P-450 dependent activities (A. Cuany et al., 1995).

8. Synthesis of Nylon Precursors

11-Dodecenoic acid, ethyl ester has been used in synthesizing precursors for nylons, such as in the production of nylon 12 and 13 from microalgae-derived materials (Godwin Ameh Abel et al., 2014).

特性

IUPAC Name |

ethyl dodec-11-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h3H,1,4-13H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBHYKJKLISMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591139 | |

| Record name | Ethyl dodec-11-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76063-06-4 | |

| Record name | Ethyl dodec-11-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl) 4-nitrobenzoate](/img/structure/B8260618.png)

![cis-3-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B8260640.png)

![cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B8260641.png)

![(1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B8260643.png)